molecular formula C17H22N2O4 B13507438 1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid

1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid

Cat. No.: B13507438
M. Wt: 318.4 g/mol
InChI Key: XGMWWVOWPJNADP-UHFFFAOYSA-N
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Description

1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C18H22N2O4. This compound is notable for its unique structure, which includes both azetidine and piperidine rings. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base.

    Coupling with Piperidine: The azetidine derivative is then coupled with a piperidine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the azetidine and piperidine rings can interact with various biological receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid is unique due to the presence of both azetidine and piperidine rings, which confer specific chemical and biological properties. The benzyloxycarbonyl group also provides a versatile site for further chemical modifications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

1-(1-phenylmethoxycarbonylazetidin-3-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C17H22N2O4/c20-16(21)14-6-8-18(9-7-14)15-10-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)

InChI Key

XGMWWVOWPJNADP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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